Bay-Region Tetrahydroepoxides Derived from 3,4-Dihydrodibenz[c,h]acridine Are ≥7-Fold More Mutagenic Than Corresponding Diol-Epoxides in Salmonella
In the Salmonella typhimurium reversion assay (strains TA98 and TA100), the enantiomeric pair of bay-region tetrahydro-1,2-epoxides—for which 3,4-dihydrodibenz[c,h]acridine is the obligatory metabolic precursor—are at least 7 times more mutagenic than the corresponding bay-region 3,4-diol-1,2-epoxide diastereomers [1]. Within the diol-epoxide series, the trans-configured diastereomers are 2- to 4-fold more mutagenic than cis isomers, but all four diol-epoxide isomers are substantially less active than the tetrahydroepoxides. This establishes that the 3,4-dihydro (tetrahydroepoxide) pathway represents a distinct, higher-potency mutagenic route compared to the diol-epoxide pathway available from the 3,4-dihydrodiol metabolite [1].
| Evidence Dimension | Bacterial mutagenic potency (revertants/nmol) in Salmonella typhimurium TA98 and TA100 |
|---|---|
| Target Compound Data | Bay-region tetrahydro-1,2-epoxides (derived metabolically from 3,4-dihydrodibenz[c,h]acridine): at least 7-fold more mutagenic than diol-epoxides. No enantiomeric difference in Salmonella. |
| Comparator Or Baseline | Bay-region 3,4-diol-1,2-epoxides (four optically active isomers): trans diastereomers 2-4× more mutagenic than cis. All diol-epoxides less active than tetrahydroepoxides. |
| Quantified Difference | ≥7-fold higher mutagenicity for tetrahydro-1,2-epoxides vs. diol-epoxides; trans vs. cis diol-epoxide difference 2- to 4-fold. |
| Conditions | Salmonella typhimurium histidine reversion assay, strains TA98 and TA100, with metabolic activation (Aroclor 1254-induced rat liver microsomes). |
Why This Matters
For researchers procuring a precursor for mutagenicity studies, 3,4-dihydrodibenz[c,h]acridine provides access to the ≥7-fold more potent tetrahydroepoxide pathway that the fully aromatic parent compound or isolated dihydrodiols cannot directly generate, enabling detection of mutagenic responses at lower substrate concentrations and reducing false-negative risk in environmental screening assays.
- [1] Wood AW, Chang RL, Levin W, Kumar S, Shirai N, Jerina DM, Lehr RE, Conney AH. Bacterial and mammalian cell mutagenicity of four optically active bay-region 3,4-diol-1,2-epoxides and other derivatives of the nitrogen heterocycle dibenz[c,h]acridine. Cancer Research, 1986 Jun;46(6):2760-2764. PMID: 3516386. View Source
